(3,4-Dibromophenyl)methanesulfonamide
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Overview
Description
(3,4-Dibromophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7Br2NO2S. It is a sulfonamide derivative, characterized by the presence of two bromine atoms attached to the phenyl ring at the 3 and 4 positions, and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methanesulfonamide typically involves the reaction of 3,4-dibromoaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 3,4-dibromoaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with catalysts such as palladium or copper.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction can lead to sulfonic acids or sulfinamides .
Scientific Research Applications
(3,4-Dibromophenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets, such as enzymes or receptors.
Materials Science: It is employed in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atoms may also contribute to the binding affinity through halogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dibromophenyl)methanesulfonamide: Similar in structure but with bromine atoms at the 2 and 3 positions.
(4-Bromophenyl)methanesulfonamide: Contains only one bromine atom at the 4 position.
(3,4-Dichlorophenyl)methanesulfonamide: Similar structure with chlorine atoms instead of bromine.
Uniqueness
(3,4-Dibromophenyl)methanesulfonamide is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and binding properties. The presence of two bromine atoms can enhance its ability to participate in halogen bonding and increase its hydrophobicity, potentially leading to stronger interactions with biological targets .
Properties
Molecular Formula |
C7H7Br2NO2S |
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Molecular Weight |
329.01 g/mol |
IUPAC Name |
(3,4-dibromophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Br2NO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
GKHWBWQVZQHVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)N)Br)Br |
Origin of Product |
United States |
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